Chlorhydrate de pipéridine-2-carbaldéhyde

Vue d'ensemble

Description

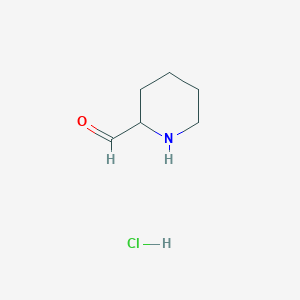

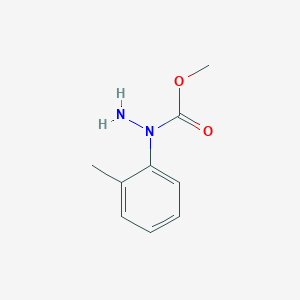

Piperidine-2-carbaldehyde is a compound with the molecular formula C6H11NO . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a significant part of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task . In recent years, many reviews have been published concerning specific methods of piperidine synthesis .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical and Chemical Properties Analysis

The molecular weight of Piperidine-2-carbaldehyde is 113.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass is 113.084063974 g/mol . The topological polar surface area is 29.1 Ų .

Applications De Recherche Scientifique

Synthèse de produits pharmaceutiques

Les dérivés de la pipéridine, y compris le chlorhydrate de pipéridine-2-carbaldéhyde, sont des composants clés dans la synthèse de produits pharmaceutiques . Ils sont utilisés comme éléments constitutifs dans la production de médicaments en raison de leur large éventail d'activités biologiques .

Formation de dérivés de la pipéridine

Le this compound joue un rôle important dans la formation de divers dérivés de la pipéridine. Ceux-ci incluent les pipéridines substituées, les spiropipéridines, les pipéridines condensées et les pipéridinones . Ces dérivés sont cruciaux dans la conception de médicaments et jouent un rôle important dans l'industrie pharmaceutique .

Applications anticancéreuses

Le this compound a montré un potentiel en tant qu'agent clinique contre divers types de cancers. Ceux-ci incluent le cancer du sein, le cancer de la prostate, le cancer du côlon, le cancer du poumon et le cancer de l'ovaire . Il peut être utilisé seul ou en association avec d'autres médicaments pour une efficacité accrue .

Régulation des processus cellulaires

Le this compound peut réguler des voies de signalisation essentielles pour l'établissement de cancers. Ceux-ci incluent STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . Cette régulation peut conduire à l'inhibition de la migration cellulaire et aider à l'arrêt du cycle cellulaire, inhibant ainsi la survie des cellules cancéreuses .

Inhibition de la migration cellulaire

La pipéridine et ses dérivés, y compris le this compound, ont été trouvés pour inhiber la migration cellulaire . Cette propriété est particulièrement utile dans le traitement des cancers, où la prévention des métastases est un objectif thérapeutique clé .

Induction de l'arrêt du cycle cellulaire

Le this compound peut induire l'arrêt du cycle cellulaire . Cela signifie qu'il peut arrêter la division des cellules cancéreuses, inhibant ainsi la croissance et la propagation des tumeurs .

Mécanisme D'action

Target of Action

Piperidine-2-carbaldehyde hydrochloride has been found to have potential anticancer properties . It primarily targets cancer cells, including breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . The compound interacts with these cells and affects their growth and proliferation.

Mode of Action

Piperidine-2-carbaldehyde hydrochloride interacts with its targets by activating signaling pathways like NF-κB, PI3k/Aκt, which are involved in cancer progression . It also induces a caspase-dependent pathway, leading to apoptosis or programmed cell death .

Biochemical Pathways

The compound affects several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These pathways are involved in cell proliferation, survival, and apoptosis. By regulating these pathways, Piperidine-2-carbaldehyde hydrochloride can inhibit the growth and spread of cancer cells.

Result of Action

The molecular and cellular effects of Piperidine-2-carbaldehyde hydrochloride’s action include the inhibition of cell migration and cell cycle arrest, which inhibit the survivability of cancer cells . It also induces apoptosis, a form of programmed cell death, in cancer cells .

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The value of the presented catalytic strategy is highlighted by the synthesis of an actual drug, alkylated piperidines, and pyridine .

Analyse Biochimique

Biochemical Properties

Piperidine-2-carbaldehyde hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of chitosan-based bifunctionalized adsorbents and in aldol addition reactions with pyruvate in the presence of 2-keto-3-deoxy-6-phosphogluconate aldolase . These interactions highlight its versatility in biochemical applications.

Cellular Effects

Piperidine-2-carbaldehyde hydrochloride influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been shown to exhibit antiproliferative and antimetastatic effects on various types of cancer cells . These effects are mediated through alterations in cell signaling pathways and gene expression, demonstrating the compound’s potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of Piperidine-2-carbaldehyde hydrochloride involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can undergo free radical bromination, nucleophilic substitution, and oxidation reactions . These reactions are essential for its biochemical activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Piperidine-2-carbaldehyde hydrochloride can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can undergo various intra- and intermolecular reactions, leading to the formation of different compounds over time . These changes can impact the compound’s efficacy and safety in long-term applications.

Dosage Effects in Animal Models

The effects of Piperidine-2-carbaldehyde hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, piperidine derivatives have been shown to cause dose-dependent physiological effects, including alterations in apoptotic markers and oxidative stress . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

Piperidine-2-carbaldehyde hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, piperidine derivatives can undergo hydrogenation and cyclization reactions, leading to the formation of different metabolites . These metabolic pathways are essential for understanding the compound’s biochemical activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of Piperidine-2-carbaldehyde hydrochloride within cells and tissues are critical for its activity and function. It interacts with transporters and binding proteins, affecting its localization and accumulation. For instance, piperidine derivatives can be transported across cell membranes and distributed within different cellular compartments . These interactions are crucial for the compound’s efficacy and safety in therapeutic applications.

Subcellular Localization

The subcellular localization of Piperidine-2-carbaldehyde hydrochloride is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, piperidine derivatives can localize to the nucleus, mitochondria, or other organelles, influencing their activity and function . Understanding these localization patterns is crucial for determining the compound’s therapeutic potential.

Propriétés

IUPAC Name |

piperidine-2-carbaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c8-5-6-3-1-2-4-7-6;/h5-7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIVUFDJLJNXOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10669940 | |

| Record name | Piperidine-2-carbaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159825-30-5 | |

| Record name | Piperidine-2-carbaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![O-[2-(2-Ethoxy-phenoxy)-ethyl]-hydroxylamine hydrochloride](/img/structure/B1499745.png)